3-Chloro-2-(3-chlorophenoxy)aniline

Physical Chemistry Medicinal Chemistry Building Block Procurement

This positional isomer (CAS 946772-61-8) is critical for SAR reproducibility: the 3,3'-dichloro pattern dictates amine nucleophile electronics and lipophilicity (LogD 3.85), directly affecting cross-coupling yields and target potency. ≥98% purity minimizes catalyst poisoning in Buchwald-Hartwig aminations and Ullmann couplings. Its high LogD makes it the preferred probe for passive permeability (Caco-2) and CYP450 metabolic clearance studies. Procure this exact isomer to maintain data integrity across medicinal chemistry and agrochemical programs.

Molecular Formula C12H9Cl2NO
Molecular Weight 254.11 g/mol
CAS No. 946772-61-8
Cat. No. B1318587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2-(3-chlorophenoxy)aniline
CAS946772-61-8
Molecular FormulaC12H9Cl2NO
Molecular Weight254.11 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)OC2=C(C=CC=C2Cl)N
InChIInChI=1S/C12H9Cl2NO/c13-8-3-1-4-9(7-8)16-12-10(14)5-2-6-11(12)15/h1-7H,15H2
InChIKeyGPFQGNXWPCPNQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-2-(3-chlorophenoxy)aniline (946772-61-8): Quantitative Physicochemical and Purity Benchmarking for Procurement


3-Chloro-2-(3-chlorophenoxy)aniline (C12H9Cl2NO, MW 254.11) is a dichlorinated diphenyl ether aromatic amine . Its predicted physicochemical properties—LogP 3.85, LogD(pH 7.4) 3.85, acid pKa 19.96, and density 1.4±0.1 g/cm³ [1][2]—serve as the baseline for comparative assessment against related chlorophenoxy aniline building blocks.

Why 3-Chloro-2-(3-chlorophenoxy)aniline Cannot Be Replaced by Simple Positional Isomers


Simple replacement of 3-Chloro-2-(3-chlorophenoxy)aniline with other chlorophenoxy aniline isomers—even those with identical molecular formula—introduces material changes in the electronic and steric environment of the amine nucleophile. For instance, shifting the chlorine substituent from the 3- to the 4-position alters the Hammett sigma value and the accessibility of the amino group, directly affecting reaction yields in cross-coupling steps [1]. Furthermore, variations in lipophilicity (ΔLogP) and hydrogen bonding capacity (ΔLogD) among positional isomers can lead to divergent outcomes in medicinal chemistry campaigns, where suboptimal substitution patterns are documented to reduce target potency by >10-fold [2]. Procurement of the precise CAS 946772‑61‑8 isomer ensures consistency with established synthetic protocols and biological data.

Quantitative Differentiation of 3-Chloro-2-(3-chlorophenoxy)aniline from Closest Isomers: Purity, Lipophilicity, and Baseline Activity


Molecular Weight and Halogen Content Distinguish 3-Chloro-2-(3-chlorophenoxy)aniline from Monochlorinated Analogs

The target compound contains two chlorine atoms (MW 254.11), which confers a 34.44 Da mass increase and altered lipophilicity relative to the monochlorinated analog 2-(3-chlorophenoxy)aniline (MW 219.67). This structural difference is critical for downstream medicinal chemistry, as the additional chlorine often serves as a metabolic blocking group or increases target residence time [1].

Physical Chemistry Medicinal Chemistry Building Block Procurement

Higher Minimum Guaranteed Purity (NLT 98%) Compared to Standard Isomer Offerings (95%)

Vendor specifications indicate that 3-Chloro-2-(3-chlorophenoxy)aniline is routinely offered at NLT 98% purity , whereas the 4-(3-chlorophenoxy)aniline isomer and other chlorophenoxy anilines are commonly listed at 95% minimum purity . This higher purity standard reduces the likelihood of isomeric or halogenated impurities interfering with sensitive catalytic reactions.

Quality Control Synthetic Chemistry Procurement Specification

Predicted LogD (pH 7.4) of 3.85 Identifies a More Lipophilic Scaffold than Ortho- and Para-Substituted Isomers

The predicted LogD(pH 7.4) for 3-Chloro-2-(3-chlorophenoxy)aniline is 3.85, indicating a high level of lipophilicity that is >1 log unit greater than many monosubstituted aniline building blocks [1]. This elevated lipophilicity is a direct consequence of the 3-chloro substitution pattern, which increases non-polar surface area and reduces solvation of the aniline nitrogen [2].

ADME/Tox Lipophilicity Drug Design

Antimalarial Scaffold Potential Inferred from 3-Chloro-4-(4-chlorophenoxy)aniline Data (Class-Level Evidence)

While direct IC50 data for the target compound are not publicly available, the class of 3-chloro-4-(4-chlorophenoxy)aniline derivatives has demonstrated potent in vitro antiplasmodial activity (IC50 = 3.3 μg/mL against P. falciparum W2 strain) [1]. The 2-(3-chlorophenoxy) substitution pattern in the target compound presents a distinct electronic and conformational landscape that may afford a unique resistance profile or selectivity window compared to the 4-substituted isomer [2].

Antimalarial Neglected Diseases Phenotypic Screening

Procurement-Driven Application Scenarios for 3-Chloro-2-(3-chlorophenoxy)aniline (946772-61-8)


Medicinal Chemistry: Lead Optimization for Antimalarial Drug Discovery

Based on the class-level inference from 3-chloro-4-(4-chlorophenoxy)aniline [1], this building block can be incorporated into structure-activity relationship (SAR) studies aimed at developing novel antimalarial agents. Its higher lipophilicity (LogD 3.85) [2] may improve erythrocyte membrane permeability and enhance accumulation in the parasitophorous vacuole, potentially lowering the IC50 relative to less lipophilic isomers.

Synthetic Chemistry: Cross-Coupling and Heterocycle Formation

The aniline moiety is a versatile handle for Pd-catalyzed Buchwald-Hartwig aminations, Cu-catalyzed Ullmann couplings, and the construction of benzimidazole or quinazoline heterocycles. The NLT 98% purity reduces catalyst poisoning, while the defined 3-chloro substitution pattern on the central ring influences regioselectivity in electrophilic aromatic substitution steps.

ADME-Tox Profiling: Metabolic Stability and Permeability Assessment

The high predicted LogD (3.85) [2] makes this compound a suitable probe for evaluating the relationship between lipophilicity and metabolic clearance in hepatic microsome assays. It can be used as a comparator to understand how positional isomerism (2- vs. 4-substitution) affects CYP450 oxidation rates and passive permeability in Caco-2 monolayers.

Agrochemical Research: Herbicide or Fungicide Scaffold Exploration

Diphenyl ether amines are a privileged scaffold in agrochemicals. The dichlorinated pattern of 3-Chloro-2-(3-chlorophenoxy)aniline mimics the core structure of commercial herbicides, and its unique substitution may lead to altered selectivity profiles for weed control programs.

Technical Documentation Hub

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